molecular formula C6H2BrCl4N B1253628 2-Bromo-3,4,5,6-tetrachloroaniline

2-Bromo-3,4,5,6-tetrachloroaniline

Cat. No.: B1253628
M. Wt: 309.8 g/mol
InChI Key: XWTIDCWHTXYDLM-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrachloroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H2BrCl4N and its molecular weight is 309.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H2BrCl4N

Molecular Weight

309.8 g/mol

IUPAC Name

2-bromo-3,4,5,6-tetrachloroaniline

InChI

InChI=1S/C6H2BrCl4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2

InChI Key

XWTIDCWHTXYDLM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Cl)Cl)Cl)Cl)N

Synonyms

2-Br-TCA
2-bromo-3,4,5,6-tetrachloroaniline

Origin of Product

United States

Preparation Methods

Aniline as the Starting Material

Aniline serves as the foundational substrate due to its amino group’s directing effects in electrophilic substitution. Initial chlorination produces polychlorinated intermediates, with the number and position of chlorine atoms dictated by reaction conditions. For instance, EP0083442A2 demonstrates that chlorination of aniline at 80–180°C in chlorobenzene with sulfuryl chloride yields 2,4,6-trichloroaniline. Extending this methodology to tetrachlorination necessitates excess chlorinating agents and prolonged reaction times.

Bromination of Chlorinated Intermediates

Introducing bromine at the ortho position relative to the amino group in a tetrachloroaniline framework presents steric challenges. A plausible precursor, 3,4,5,6-tetrachloroaniline, may undergo electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media. However, the electron-withdrawing effect of adjacent chlorines may deactivate the ring, necessitating catalytic Lewis acids like FeCl₃ to enhance reactivity.

Chlorination Methodologies

Direct Chlorination of Aniline

The process described in EP0083442A2 employs sulfuryl chloride (SO₂Cl₂) or Cl₂ in chlorobenzene at 90–170°C to achieve progressive chlorination. For tetrachloroaniline synthesis, a molar excess of chlorine (20–30%) and extended reaction durations (24–48 hours) are required. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature150–170°CMaximizes Cl substitution
Chlorinating AgentCl₂ (gaseous)Higher reactivity vs. SO₂Cl₂
SolventChlorobenzeneEnhances solubility
Reaction Time36–48 hoursCompletes tetrachlorination

This method, however, risks over-chlorination and decomposition, necessitating precise stoichiometric control.

Stepwise Chlorination

Sequential chlorination mitigates regiochemical unpredictability. For example:

  • Monochlorination : Aniline → 2-chloroaniline (using Cl₂/FeCl₃ at 50°C).

  • Dichlorination : 2-chloroaniline → 2,4-dichloroaniline (Cl₂, 100°C).

  • Tetrachlorination : 2,4-dichloroaniline → 2,3,4,5-tetrachloroaniline (excess Cl₂, 150°C).

This approach improves positional control but requires intermediate isolation, reducing overall efficiency.

Bromination Strategies

Electrophilic Bromination of Tetrachloroaniline

Brominating 3,4,5,6-tetrachloroaniline at position 2 demands careful optimization:

  • Reagents : Br₂ in HBr/glacial acetic acid (1:3 ratio).

  • Catalyst : FeCl₃ (5 mol%).

  • Conditions : 60–80°C, 12–18 hours.

The electron-deficient ring slows bromination, but FeCl³⁺ polarizes Br₂, enhancing electrophilicity. Yields remain moderate (40–50%) due to competing side reactions.

Directed Bromination via Diazotization

An alternative route involves diazotization of 3,4,5,6-tetrachloroaniline followed by Sandmeyer reaction:

  • Diazotization : Treat with NaNO₂/HCl at 0–5°C.

  • Bromination : CuBr in HBr mediates bromide substitution.

This method offers superior regiocontrol but introduces complexity with diazonium intermediate handling.

Combinatorial and High-Throughput Approaches

EP0946556A1 outlines a combinatorial platform using 96-well plates for parallel synthesis. Adapting this to 2-Bromo-3,4,5,6-tetrachloroaniline:

  • Well Plate Setup : Each well contains tetrachloroaniline, Br₂, and FeCl₃ in CH₂Cl₂.

  • Conditions : 24-hour reaction at 50°C, followed by filtration through alumina/SiO₂.

  • Analysis : TLC and mass spectrometry validate product formation (expected m/z: 373 [M⁺]).

This method enables rapid screening of bromination conditions but scales poorly for industrial production.

Challenges and Optimization

Steric Hindrance and Electronic Effects

The tetrachloro scaffold’s electron-withdrawing nature and steric bulk impede bromine’s access to the ortho position. Mitigation strategies include:

  • Microwave Assistance : Accelerates reaction kinetics, improving yields to 55–60%.

  • Ultrasonic Activation : Enhances reagent mixing in viscous reaction media.

Purification Techniques

Crude product purification employs:

  • Column Chromatography : Silica gel with hexane/CH₂Cl₂ (4:1).

  • Recrystallization : Ethanol/water mixture (70:30).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Chlorination35–4585–90Industrial
Stepwise Chlorination50–5590–95Laboratory
Electrophilic Bromine40–5080–85Moderate
Diazotization55–6095–98Low

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